molecular formula C15H10BrClN2O B14905733 8-(Benzyloxy)-7-bromo-2-chloroquinoxaline

8-(Benzyloxy)-7-bromo-2-chloroquinoxaline

Cat. No.: B14905733
M. Wt: 349.61 g/mol
InChI Key: NWPZZNWIWVRLTP-UHFFFAOYSA-N
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Description

8-(Benzyloxy)-7-bromo-2-chloroquinoxaline is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of benzyloxy, bromo, and chloro substituents on the quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzyloxy)-7-bromo-2-chloroquinoxaline typically involves multiple steps. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the benzyloxy, bromo, and chloro substituents. The process may involve:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal.

    Introduction of Substituents: The benzyloxy group can be introduced via an alkylation reaction using benzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

8-(Benzyloxy)-7-bromo-2-chloroquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromo or chloro substituents.

Scientific Research Applications

8-(Benzyloxy)-7-bromo-2-chloroquinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Benzyloxy)-7-bromo-2-chloroquinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyloxy, bromo, and chloro substituents can influence its binding affinity and specificity. The exact pathways involved can vary, but they often include interactions with cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Benzyloxy)-7-bromo-2-chloroquinoxaline is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C15H10BrClN2O

Molecular Weight

349.61 g/mol

IUPAC Name

7-bromo-2-chloro-8-phenylmethoxyquinoxaline

InChI

InChI=1S/C15H10BrClN2O/c16-11-6-7-12-14(19-13(17)8-18-12)15(11)20-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

NWPZZNWIWVRLTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC3=NC=C(N=C32)Cl)Br

Origin of Product

United States

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